molecular formula C7H5ClN2 B1279106 7-chloro-1H-indazole CAS No. 37435-12-4

7-chloro-1H-indazole

Cat. No. B1279106
CAS RN: 37435-12-4
M. Wt: 152.58 g/mol
InChI Key: WIYOYUQVNPTVQG-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazole is a heterocyclic compound that is part of the indazole family, characterized by a fusion of benzene and pyrazole rings. This compound has been the subject of various studies due to its potential biological activities. For instance, it has been incorporated into conjugates with isatin-7-chloroquinoline and 3-hydroxy-indole-7-chloroquinoline, which were synthesized and tested for antimalarial activity against a chloroquine-resistant strain of Plasmodium falciparum, with some showing promising results . Additionally, indazole analogues have been synthesized and evaluated for diuretic activity, although they were found to be less active than their benzisoxazole counterparts . The indazole scaffold is also explored for its inhibitory effects on nitric oxide synthases (NOS), with certain substitutions on the indazole ring enhancing the inhibitory effects significantly .

Synthesis Analysis

The synthesis of 7-chloro-1H-indazole derivatives involves various chemical strategies to introduce functional groups that may enhance the biological activity of the compound. For example, the synthesis of 1H-1,2,3-triazole-tethered isatin-7-chloroquinoline and 3-hydroxy-indole-7-chloroquinoline conjugates involves the creation of a link between the indazole ring and other biologically active moieties to target the malaria parasite . The synthesis of diuretic analogues also involves the substitution of the indazole ring, which affects the activity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of 7-chloro-1H-indazole derivatives can significantly influence their biological activity. For instance, the crystal structure of a particular derivative, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, reveals that the indazole system is almost planar and nearly perpendicular to the attached allyl chain. This orientation may affect how the molecule interacts with biological targets . The dihedral angle between the indazole system and the benzene ring is also a critical factor that can influence the compound's binding properties .

Chemical Reactions Analysis

The reactivity of 7-chloro-1H-indazole derivatives is central to their potential as pharmacological agents. The introduction of substituents such as the n-butyl linker in antimalarial conjugates or the carbonitrile group in NOS inhibitors demonstrates the versatility of the indazole ring in undergoing chemical reactions that can tailor the molecule for specific biological functions. The competitive inhibition of NO formation by certain indazole derivatives against both substrate and cofactor further illustrates the chemical reactivity of these compounds in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-chloro-1H-indazole derivatives, such as solubility, stability, and hydrogen bonding capability, are crucial for their biological efficacy. The crystal structure analysis provides insights into the hydrogen bonding patterns that can form a three-dimensional network in the crystal lattice, which may be indicative of the compound's behavior in biological systems . The planarity of the indazole system and its dihedral angle with other groups in the molecule can affect its physical properties and, consequently, its pharmacokinetic profile .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

7-chloro-1H-indazole and its derivatives have been extensively studied for their inhibitory effects on nitric oxide synthase (NOS). This enzyme plays a critical role in various physiological processes in the body. Research has shown that indazole-based inhibitors like 7-chloro-1H-indazole can effectively inhibit NOS activity in different brain regions and in the adrenal gland. Such inhibitors are valuable for exploring the biological roles of nitric oxide in the central nervous system (Babbedge, Bland-Ward, Hart, & Moore, 1993).

Anticancer Potential

Indazole compounds, including 7-chloro-1H-indazole, have shown promising results in anticancer research. Studies have highlighted their role in inhibiting the growth of cancer cells, particularly in the context of brain cancers. This is attributed to their ability to interfere with specific cellular mechanisms crucial for cancer cell survival and proliferation (Hummer et al., 2013).

Synthesis and Medicinal Importance

The synthesis of indazole motifs, including 7-chloro-1H-indazole, is a significant area of research due to their medicinal importance. These compounds exhibit a wide range of biological and pharmaceutical applications, such as antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anti-cancer properties. The development of novel synthetic routes for these compounds is critical for advancing pharmaceutical research (Gaikwad et al., 2015).

Antibacterial and Antifungal Properties

7-chloro-1H-indazole and its analogs have been studied for their antibacterial and antifungal properties. Research indicates that these compounds are effective against various bacterial strains and fungal infections. This opens up potential applications in treating infectious diseases and developing new antimicrobial agents (Panda et al., 2022).

Inhibitory Effects on Monoamine Oxidase B

Indazole derivatives, including 7-chloro-1H-indazole, have been identified as potent inhibitors of monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of neurotransmitters in the brain. Inhibiting MAO-B can have therapeutic implications in treating neurological disorders such as depression and Parkinson's disease (Tzvetkov et al., 2014).

Safety And Hazards

When handling 7-Chloro-1H-indazole, it is recommended to wear personal protective equipment, avoid contact with skin, eyes, or clothing, and avoid dust formation . It should not be ingested, and if swallowed, immediate medical assistance should be sought .

Future Directions

Indazole derivatives have been investigated for various medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the future directions of 7-Chloro-1H-indazole could potentially involve further exploration of its medicinal applications.

properties

IUPAC Name

7-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYOYUQVNPTVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455690
Record name 7-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1H-indazole

CAS RN

37435-12-4
Record name 7-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-methyl-phenylamine (500 mg, 3.53 mmol) in H2SO4 (1.37 mL) was diluted by adding over 15 min. 2 mL of water in order to maintain a temperature below 90° C. Then the reaction mixture was cooled to 5-10° C. and a solution of sodium nitrite (246 mg, 3.57 mmol) in water (1 mL) was added over 2 hours. The resulting diazonium solution was then added to a solution of sodium acetate (5.21 g, 63.6 mmol) in water (20 mL) at a temperature maintained between 65 to 75° C. The resulting precipitate was filtered and treated with a solution of NaOH (6.00 g) in water (100 mL) at 95-100° C. The aqueous phase was separated while hot from the small amount of black tarry by-products, cooled to 50-60° C. and acidified with HCl (37%, 12.5 mL). The reaction mixture was cooled down to room temperature, the resulting precipitate was filtered, was washed thrice with cold water and was dried under vacuum to yield 7-chloro-1H-indazole (220 mg, 1.44 mmol, 41%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
solvent
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.21 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-6-methyl-phenylamine (500 mg, 3.53 mmol) m H2SO4 (1.37 mL) was diluted by adding over 15 min 2 mL of water in order to maintain a temperature below 90° C. Then the reaction mixture was cooled to 5-10° C. and a solution of sodium nitrite (246 mg, 3.57 mmol) in water (1 mL) was added over 2 hours. The resulting diazonium solution was then added to a solution of sodium acetate (5.21 g, 63.6 mmol) in water (20 mL) at a temperature maintained between 65 to 75° C. The resulting precipitate with filtered and treated with a solution of NaOH (6.00 g) in water (100 mL) at 95-100. The aqueous phase was separated while hot from the small amount of black tarry by-products, cooled to 50-6° C. and acidified with HCl (37%, 12.5 mL). The reaction mixture was cooled down to room temperature, the resulting precipitate was filtered, was washed thrice with cold water and was dried under vacuum to yield 7-chloro-1H-indazole (220 mg, 1.44 mmol, 41%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.21 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Z Alim - Journal of Biochemical and Molecular Toxicology, 2018 - Wiley Online Library
… IC 50 graphs and Lineweaver–Burk graphs of 7-chloro-1H-indazole (A), 6-chloro-1H-… IC 50 graphs and Lineweaver–Burk graphs of 7-chloro-1H-indazole (A), 6-chloro-1H-indazole (B), …
Number of citations: 13 onlinelibrary.wiley.com
Z Köksal, Z Alim - Drug and chemical toxicology, 2020 - Taylor & Francis
Lactoperoxidase (LPO) has bactericidal and bacteriostatic activity on various microorganisms and it creates a natural antimicrobial defense system. So, LPO is one of the essential …
Number of citations: 13 www.tandfonline.com
Z Alım, D Kılıç, Y Demir - Archives of physiology and biochemistry, 2019 - Taylor & Francis
… Docking pose of compound 7-chloro-1H-indazole in ligand … Compound 7-chloro-1H-indazole is represented in ball and … residues of compound 7-chloro-1H-indazole are represented in …
Number of citations: 43 www.tandfonline.com
C Öztürk, S Bayrak, Y Demir, M Aksoy… - Biotechnology and …, 2022 - Wiley Online Library
… Among these compounds, 7-chloro-1H-indazole was shown as the most potent PPO inhibitor (K i : 0.15 ± 0.04 mM). Determination of the enzyme's inhibition kinetics will simplify the …
Number of citations: 6 iubmb.onlinelibrary.wiley.com
D Pal, P Sahu - Current Topics in Medicinal Chemistry, 2022 - ingentaconnect.com
Indazole is a nitrogen-containing bicyclic compound, having three tautomeric forms: 1Hindazole, 2H-indazole, and 3H-indazole. Mostly, they are considered as 1H-indazole tautomeric …
Number of citations: 6 www.ingentaconnect.com
H HARADA, T MORIE, Y HIROKAWA… - Chemical and …, 1995 - jstage.jst.go.jp
Our studies on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery that the N-(1, 4-dimethylhexahydro-1H-1, 4-diazepin-6-yl) benzamide 9 and the 1-benzyl-4-methylhexahydro-…
Number of citations: 55 www.jstage.jst.go.jp
原田博史, 森江俊哉, 広川美視, 寺内英夫… - Chemical and …, 1995 - jlc.jst.go.jp
Our studies on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery that the N-(1, 4-dimethylhexahydro-1H-1, 4-diazepin-6-yl)benzamide 9 and the 1-benzyl-4-methylhexahydro-…
Number of citations: 3 jlc.jst.go.jp
F Cullen - 2017 - search.proquest.com
As one of the fundamental heterocyclic building blocks, indazole and its derivatives have spurred significant research interest and patented applications. In particular, C-7 substituted …
Number of citations: 3 search.proquest.com
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
… Bromo-7-chloro-1H-indazole (22). The title compound was prepared according to the general procedure. White solid (54 mg, 92%): mp 139–141 C; Purification (hexanes/EtOAc = 70:30…
Number of citations: 2 www.sciencedirect.com
S TAŞKESENLİOĞLU, A DAŞTAN… - … ON ADVANCES IN …, 2019 - academia.edu
The important role of halogenated compounds in chemistry, combined with the poor economic and environmental efficiency of the common halogenating systems, makes catalytic …
Number of citations: 0 www.academia.edu

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